N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine

Description

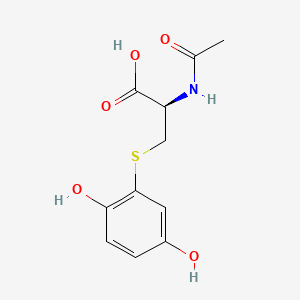

Structure

3D Structure

Properties

CAS No. |

39484-09-8 |

|---|---|

Molecular Formula |

C11H13NO5S |

Molecular Weight |

271.29 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2,5-dihydroxyphenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H13NO5S/c1-6(13)12-8(11(16)17)5-18-10-4-7(14)2-3-9(10)15/h2-4,8,14-15H,5H2,1H3,(H,12,13)(H,16,17)/t8-/m0/s1 |

InChI Key |

MGRMXYTUNZXUAF-QMMMGPOBSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=C(C=CC(=C1)O)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC1=C(C=CC(=C1)O)O)C(=O)O |

Origin of Product |

United States |

Biotransformation and Metabolic Pathways of N Acetyl S 2,5 Dihydroxyphenyl Cysteine

Formation from Aromatic Hydrocarbons: Benzene (B151609), Phenol (B47542), and Hydroquinone (B1673460)

The metabolism of aromatic hydrocarbons such as benzene, phenol, and hydroquinone can lead to the formation of the mercapturic acid derivative, N-acetyl-S-(2,5-dihydroxyphenyl)cysteine. This process is a detoxification pathway that involves several key enzymatic steps to transform the parent compounds into a water-soluble, excretable metabolite.

Role of Benzoquinone as a Reactive Intermediate in Conjugation

A critical step in the metabolic activation of benzene, phenol, and hydroquinone is their oxidation to form benzoquinone. nih.gov This highly reactive electrophilic intermediate is a key player in the subsequent conjugation reaction. The formation of 2-(S-glutathionyl)hydroquinone has been observed in microsomal incubations containing either benzene or phenol when supplemented with glutathione (B108866), indicating that benzoquinone, an oxidation product of hydroquinone, is the species that conjugates with glutathione. nih.govnih.gov The reaction between benzoquinones and glutathione can occur spontaneously via a Michael addition mechanism to form S-glutathionyl-hydroquinones. researchgate.net

Glutathione Conjugation as a Precursor Step for Mercapturic Acid Formation

The initial and crucial step in the detoxification of the reactive benzoquinone intermediate is its conjugation with the tripeptide glutathione (GSH). pharmacy180.com This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). tandfonline.comyoutube.com The nucleophilic thiol group of glutathione attacks the electrophilic center of benzoquinone, forming a more polar and less toxic glutathione S-conjugate. pharmacy180.comresearchgate.net

This glutathione conjugate, however, is not the final excretory product. It undergoes a series of enzymatic cleavages to form the corresponding mercapturic acid. tandfonline.comnih.gov This multi-step process, often referred to as the mercapturic acid pathway, involves the sequential action of three enzymes:

γ-Glutamyltransferase (GGT): This enzyme, located on the cell surface, removes the γ-glutamyl residue from the glutathione conjugate. nih.govnih.govnih.gov

Dipeptidases (or Cysteinyl Glycinase): Following the action of GGT, dipeptidases cleave the glycine (B1666218) residue from the resulting cysteinyl-glycine conjugate. pharmacy180.comresearchgate.netnih.gov

N-Acetyltransferase: The final step involves the N-acetylation of the cysteine conjugate by an N-acetyltransferase enzyme, leading to the formation of this compound, the mercapturic acid. pharmacy180.comtandfonline.comnih.gov

This series of reactions transforms the initial glutathione conjugate into a more readily excretable N-acetylcysteine derivative. tandfonline.com

Identification as a Urinary Metabolite in Animal Models

The in vivo relevance of this metabolic pathway has been confirmed in animal studies. In one key study, male Sprague-Dawley rats were administered benzene (600 mg/kg), phenol (75 mg/kg), or hydroquinone (75 mg/kg). nih.gov Subsequent analysis of their 24-hour urine samples using high-performance liquid chromatography (HPLC) with electrochemical detection confirmed the presence of a metabolite that was chromatographically and electrochemically identical to this compound. nih.gov The identity of this metabolite was further verified by isolating it from the urine, derivatizing it to the N-acetyl-S-(2,5-dimethoxyphenyl)-L-cysteine methyl ester, and confirming its structure by mass spectrometry, which was identical to an authentic standard. nih.gov These findings provide conclusive evidence that benzene, phenol, and hydroquinone are metabolized in vivo to benzoquinone, which is then detoxified via the mercapturic acid pathway and excreted in the urine as this compound. nih.gov

Table 1: Animal Study on the Urinary Excretion of this compound

| Parent Compound | Animal Model | Dosage | Findings | Reference |

| Benzene | Male Sprague-Dawley Rats | 600 mg/kg | This compound identified in urine. | nih.gov |

| Phenol | Male Sprague-Dawley Rats | 75 mg/kg | This compound identified in urine. | nih.gov |

| Hydroquinone | Male Sprague-Dawley Rats | 75 mg/kg | This compound identified in urine. | nih.gov |

Formation from Acetaminophen (B1664979) Metabolism

In addition to its formation from aromatic hydrocarbons, this compound has also been identified as a urinary metabolite of the widely used analgesic and antipyretic drug, acetaminophen (APAP).

Evidence for p-Benzoquinone as a Reactive Intermediate

While the major metabolic pathways of acetaminophen at therapeutic doses involve glucuronidation and sulfation, a minor fraction is oxidized by cytochrome P450 enzymes to a reactive intermediate. nih.gov This intermediate is widely recognized as N-acetyl-p-benzoquinone imine (NAPQI). nih.govbiorxiv.org However, research has provided strong indirect evidence for the formation of p-benzoquinone as another reactive metabolite of acetaminophen in vivo. nih.gov The identification of this compound in the urine of mice treated with acetaminophen supports this hypothesis, as this metabolite is the mercapturic acid of hydroquinone, which is readily oxidized to p-benzoquinone. nih.gov

Detection as a Urinary Metabolite of Acetaminophen in Mice

A definitive study identified and quantified both S-(2,5-dihydroxyphenyl)-cysteine and N-acetyl-S-(2,5-dihydroxyphenyl)-cysteine in the urine of male BALB/c mice administered a 200 mg/kg intraperitoneal dose of radiolabeled acetaminophen. nih.gov Urine was collected for 24 hours, and the metabolites were isolated using HPLC. Their identities were confirmed by converting them to a common derivative, O,O',S-tris-acetyl-3-thio-hydroquinone, which was characterized by gas chromatography-mass spectrometry (GC/MS). nih.gov These hydroquinone adducts were not detected in the urine of control mice. nih.gov

Quantitative analysis revealed that these hydroquinone-derived conjugates accounted for approximately 1.5% of the administered acetaminophen dose after 24 hours. nih.gov This amount was equivalent to 6.3% of the corresponding acetaminophen-thiol conjugates also present in the urine. nih.gov These findings provide concrete evidence that p-benzoquinone is formed as a reactive metabolite of acetaminophen in vivo, which is subsequently detoxified through the mercapturic acid pathway. nih.gov

Table 2: Quantification of Hydroquinone-Derived Metabolites in Mouse Urine after Acetaminophen Administration

| Metabolite | Percentage of Administered Dose (24h) |

| S-(2,5-dihydroxyphenyl)-cysteine and N-acetyl-S-(2,5-dihydroxyphenyl)-cysteine | ~1.5% |

Enzymology of the Mercapturic Acid Pathway Leading to this compound

The biotransformation of xenobiotics into this compound is a multi-step enzymatic process known as the mercapturic acid pathway. This pathway is a major route for the detoxification of electrophilic compounds. nih.govtandfonline.com The formation of mercapturic acids involves the sequential action of several enzymes that convert a reactive electrophile into a water-soluble, excretable N-acetyl-L-cysteine conjugate. nih.govtandfonline.com this compound has been identified as a urinary metabolite of benzene, phenol, and hydroquinone, indicating that the reactive intermediate, benzoquinone, enters this detoxification pathway. nih.gov

Role of Glutathione Transferases (GSTs) in Initial Conjugation

The initial and committing step in the mercapturic acid pathway is the conjugation of an electrophilic compound with the tripeptide glutathione (GSH). tandfonline.com This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). researchgate.net GSTs play a critical role in cellular protection by neutralizing numerous toxic molecules and carcinogens. nih.gov

In the formation of this compound, the electrophilic precursor is p-benzoquinone, an oxidation product of hydroquinone. nih.gov GSTs catalyze the nucleophilic attack of the thiol group of glutathione on p-benzoquinone. researchgate.net This enzymatic reaction results in the formation of a glutathione S-conjugate, specifically 2-(S-glutathionyl)hydroquinone. nih.gov This conjugate is typically less reactive and more water-soluble than the parent electrophile, which is the first step in facilitating its eventual elimination from the body. tandfonline.comnih.gov

| Enzyme Family | Substrate 1 (Electrophile) | Substrate 2 (Cofactor) | Product | Function |

|---|---|---|---|---|

| Glutathione S-Transferases (GSTs) | p-Benzoquinone | Glutathione (GSH) | 2-(S-glutathionyl)hydroquinone | Catalyzes the initial conjugation of the electrophile with glutathione. researchgate.net |

Sequential Action of γ-Glutamyltransferases and Dipeptidases

Following its formation in the first step, the glutathione S-conjugate undergoes further processing through the sequential removal of amino acid residues. wikipedia.org This part of the pathway involves two key hydrolytic enzymes primarily located as ectoproteins on the cell surface. nih.gov

First, the enzyme γ-glutamyltransferase (GGT) acts on the 2-(S-glutathionyl)hydroquinone conjugate. wikipedia.orgnih.gov GGT cleaves the γ-glutamyl bond, releasing the glutamate (B1630785) residue and forming an L-cysteinylglycine S-conjugate. nih.govtandfonline.com Subsequently, various dipeptidases hydrolyze the peptide bond between the cysteine and glycine residues, releasing glycine. researchgate.netwikipedia.org The product of this two-step enzymatic cleavage is the corresponding cysteine S-conjugate, S-(2,5-dihydroxyphenyl)-L-cysteine. tandfonline.comnih.gov This cysteine conjugate is the penultimate metabolite before the final acetylation step. taylorandfrancis.com

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| γ-Glutamyltransferase (GGT) | 2-(S-glutathionyl)hydroquinone | S-(2,5-dihydroxyphenyl)-L-cysteinylglycine | Removes the glutamate residue from the glutathione conjugate. wikipedia.org |

| Dipeptidases | S-(2,5-dihydroxyphenyl)-L-cysteinylglycine | S-(2,5-dihydroxyphenyl)-L-cysteine | Removes the glycine residue to form the cysteine S-conjugate. researchgate.net |

N-Acetylation by Cysteine S-Conjugate N-Acetyltransferase (NAT8)

The final step in the biosynthesis of this compound is the N-acetylation of the cysteine S-conjugate. tandfonline.comwikipedia.org This reaction converts the cysteine S-conjugate into its corresponding mercapturic acid, which is the final, readily excretable product. uniprot.org

This acetylation is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase, which has been molecularly identified as N-acetyltransferase 8 (NAT8). uniprot.orgnih.gov NAT8 is an enzyme associated with the endoplasmic reticulum, with its highest expression found in the liver and kidney. nih.gov It facilitates the transfer of an acetyl group from the cofactor acetyl-CoA to the free amino group of the S-(2,5-dihydroxyphenyl)-L-cysteine conjugate. uniprot.org The resulting product, this compound, is a water-soluble mercapturic acid that can be efficiently eliminated from the body, primarily via urine. nih.govuniprot.org

| Enzyme | Substrate | Cofactor | Product | Function |

|---|---|---|---|---|

| Cysteine S-conjugate N-acetyltransferase (NAT8) | S-(2,5-dihydroxyphenyl)-L-cysteine | Acetyl-CoA | This compound | Catalyzes the final acetylation step to form the mercapturic acid. uniprot.orgnih.gov |

Biological Significance and Mechanistic Insights of N Acetyl S 2,5 Dihydroxyphenyl Cysteine

Role as a Detoxication Product of Environmental and Pharmaceutical Xenobiotics

N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine is a mercapturic acid that represents a final product in the detoxification pathway of several harmful substances. The formation of this compound is a crucial step in the biotransformation and elimination of xenobiotics from the body.

The detoxification process is significantly influenced by N-acetylcysteine (NAC), a precursor to glutathione (B108866). nih.gov NAC enhances the activity of glutathione S-transferase (GST) and promotes the synthesis and reduction of glutathione (GSH), thereby boosting the detoxification of xenobiotics. nih.gov For instance, in marine bivalves, NAC has been shown to accelerate the excretion rate of contaminants. nih.gov

The core of this detoxification mechanism involves the conjugation of a reactive metabolite with glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). This conjugation is a key step in the mercapturic acid pathway, which ultimately leads to the formation and excretion of compounds like this compound.

Utility as a Biomarker for Exposure to Benzene (B151609), Phenol (B47542), Hydroquinone (B1673460), and Acetaminophen (B1664979)

The presence of this compound in urine serves as a reliable biomarker for exposure to several common environmental and pharmaceutical compounds. nih.govnih.gov Its detection provides a non-invasive method to assess the body's burden of these xenobiotics.

Benzene, Phenol, and Hydroquinone Exposure: Research has demonstrated that N-Acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine is a urinary metabolite of benzene, phenol, and hydroquinone. nih.gov In a study involving male Sprague-Dawley rats treated with these compounds, this specific metabolite was identified in their urine. nih.gov The identity of the compound was confirmed by comparing its chromatographic and electrochemical properties with an authentic standard. nih.gov

Acetaminophen Exposure: Similarly, S-(2,5-dihydroxyphenyl)-N-acetyl-cysteine has been identified and quantified in the urine of mice administered acetaminophen. nih.gov In these studies, the cysteine and N-acetyl-cysteine adducts of hydroquinone were isolated from the urine, providing strong evidence of a specific metabolic pathway for acetaminophen that results in the formation of this biomarker. nih.gov After a 24-hour period, these conjugates accounted for approximately 1.5% of the administered acetaminophen dose. nih.gov

The following table summarizes the findings from key studies that establish this compound as a biomarker:

| Xenobiotic | Study Subject | Key Finding | Reference |

| Benzene | Male Sprague-Dawley rats | Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine in urine. | nih.gov |

| Phenol | Male Sprague-Dawley rats | Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine in urine. | nih.gov |

| Hydroquinone | Male Sprague-Dawley rats | Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine in urine. | nih.gov |

| Acetaminophen | Mice | Identification and quantification of S-(2,5-dihydroxyphenyl)-N-acetyl-cysteine in urine. | nih.gov |

Elucidation of Reactive Metabolite Formation Pathways In Vivo

The formation of this compound in vivo is a multi-step process that involves the generation of highly reactive intermediate metabolites. nih.govnih.gov Understanding these pathways is crucial for comprehending the mechanisms of toxicity of the parent compounds.

Pathway for Benzene, Phenol, and Hydroquinone: The metabolism of benzene, phenol, and hydroquinone converges on the formation of benzoquinone. nih.gov Hydroquinone is oxidized to the reactive intermediate, 1,4-benzoquinone. This reactive quinone then undergoes a Michael-type 1,4-addition reaction with the thiol group of glutathione, forming 2-(S-glutathionyl)hydroquinone. nih.govmdpi.com This glutathione conjugate is then further metabolized through the mercapturic acid pathway. The glutamyl and glycinyl residues are cleaved, and the remaining cysteine conjugate is N-acetylated to form N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine, which is then excreted in the urine. nih.gov

Pathway for Acetaminophen: In the case of acetaminophen, a portion of its metabolism is believed to proceed through the formation of a reactive intermediate, p-benzoquinone. nih.gov This provides strong indirect evidence for the in vivo formation of this reactive metabolite, which then conjugates with cysteine and is subsequently N-acetylated to form S-(2,5-dihydroxyphenyl)-N-acetyl-cysteine. nih.gov

The general pathway can be summarized as follows:

| Parent Compound | Reactive Intermediate | Conjugation Partner | Initial Conjugate | Final Metabolite | Reference |

| Benzene/Phenol/Hydroquinone | Benzoquinone | Glutathione | 2-(S-glutathionyl)hydroquinone | N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine | nih.gov |

| Acetaminophen | p-Benzoquinone | Cysteine | S-(2,5-dihydroxyphenyl)-cysteine | S-(2,5-dihydroxyphenyl)-N-acetyl-cysteine | nih.gov |

Contribution to Sulfur-Containing Amino Acid and Peptide Metabolism

The formation of this compound is intrinsically linked to the metabolism of sulfur-containing amino acids and peptides, primarily through the utilization of cysteine and glutathione.

Sulfur is a vital macronutrient, and the sulfur-containing amino acids, methionine and cysteine, play critical roles in numerous biological processes. mpg.deyoutube.com Methionine is an essential amino acid that serves as a precursor for the synthesis of cysteine. youtube.com Cysteine, in turn, is a key component of the tripeptide glutathione, a major endogenous antioxidant and a critical molecule in detoxification reactions. youtube.comclinicaltrials.gov

The synthesis of this compound represents a significant endpoint in a metabolic pathway that consumes cysteine, either directly or via glutathione. This pathway is a clear example of how the body utilizes its pool of sulfur-containing amino acids to defend against toxic xenobiotics. The conjugation of reactive metabolites with glutathione depletes cellular stores of this protective peptide. The subsequent processing of the glutathione conjugate to the final N-acetylcysteine derivative highlights the intricate enzymatic machinery involved in sulfur amino acid and peptide metabolism.

The continuous demand for cysteine and glutathione for detoxification purposes underscores the importance of a sufficient dietary intake of sulfur-containing amino acids. The body's capacity to detoxify harmful compounds is, in part, dependent on the availability of these crucial sulfur-containing molecules.

Advanced Analytical Methodologies for N Acetyl S 2,5 Dihydroxyphenyl Cysteine

High-Performance Liquid Chromatography (HPLC) in Detection and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine. nih.govnih.gov This chromatographic method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For polar metabolites like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. ajpp.ininsights.bioijper.org The technique allows for the fractionation and isolation of the target metabolite from other urinary components, which is a critical step for both quantification and further structural confirmation. nih.gov

The integration of electrochemical detection (ED) with HPLC provides a highly sensitive and selective method for quantifying this compound. nih.gov This approach is particularly well-suited for this molecule due to the presence of the 2,5-dihydroxyphenyl moiety, which is readily susceptible to oxidation.

The principle of HPLC-ED involves passing the column eluent through an electrochemical cell where a specific potential is applied. When an electroactive compound like this compound passes through the cell, it is oxidized at the electrode surface, generating an electrical current. This current is directly proportional to the concentration of the analyte. The high selectivity of this method arises from the fact that only compounds that oxidize at the applied potential will be detected, thus minimizing interference from other non-electroactive species in the biological sample. nih.gov Research has confirmed the presence of a metabolite in urine from rats treated with benzene (B151609), phenol (B47542), or hydroquinone (B1673460) that was chromatographically and electrochemically identical to authentic this compound using this method. nih.gov

Table 1: HPLC-ED Parameters for Metabolite Detection

This table is illustrative and based on typical parameters for similar analyses.

| Parameter | Value/Condition | Purpose |

| Column | C18 Reversed-Phase | Separation of polar analytes |

| Mobile Phase | Gradient elution with an aqueous buffer and organic solvent (e.g., acetonitrile) | To effectively separate compounds with varying polarities |

| Detector | Electrochemical Detector (Amperometric) | Sensitive and selective detection of electroactive compounds |

| Working Electrode | Glassy Carbon | Provides a surface for the oxidation reaction |

| Applied Potential | Optimized for the target analyte | To selectively oxidize the dihydroxyphenyl group for detection |

Gas Chromatography-Mass Spectrometry (GC/MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is instrumental in the unambiguous structural confirmation of this compound isolated from biological samples. nih.govnih.gov While HPLC-ED is excellent for detection and quantification, GC/MS provides detailed mass spectral data, which serves as a molecular fingerprint, confirming the identity of the metabolite. nih.gov The mass spectrum reveals the mass-to-charge ratio of the parent ion and its fragmentation pattern, which can be compared to that of an authentic standard for definitive identification. nih.gov

Direct analysis of polar, non-volatile compounds like this compound by GC/MS is challenging. The high temperatures used in the GC injector and column can cause thermal degradation of such molecules before they can be analyzed. Therefore, a chemical derivatization step is essential to increase the compound's volatility and thermal stability. jfda-online.comgcms.cz

Derivatization involves chemically modifying the analyte by replacing active hydrogen atoms in functional groups (e.g., -OH, -COOH, -NH) with less polar, more stable groups. researchgate.net For this compound, a common strategy involves methylation. In one established method, the isolated metabolite is treated with diazomethane. nih.gov This reagent converts the two hydroxyl (-OH) groups on the phenyl ring to methoxy (B1213986) (-OCH3) groups and the carboxylic acid (-COOH) group to a methyl ester (-COOCH3). nih.gov

This conversion yields the more volatile and thermally stable N-acetyl-S-(2,5-dimethoxyphenyl)-L-cysteine methyl ester derivative . nih.gov The mass spectrum of this derivative can then be obtained and compared to the spectrum of an authentic, synthetically prepared standard of the same derivative to confirm the structure of the original metabolite. nih.gov Another study converted the metabolite to O,O',S-tris-acetyl-3-thio-hydroquinone for GC/MS characterization. nih.gov

Table 2: Example Derivatization Strategy for GC/MS Analysis

| Analyte | Derivatizing Agent | Derivative Formed | Purpose of Derivatization | Analytical Technique |

| This compound | Diazomethane | N-acetyl-S-(2,5-dimethoxyphenyl)-L-cysteine methyl ester | Increase volatility and thermal stability | GC/MS |

| This compound | Acetic Anhydride (Implied) | O,O',S-tris-acetyl-3-thio-hydroquinone | Increase volatility for GC analysis | GC/MS |

Method Validation and Reliability for Metabolite Analysis in Biological Matrices

For any analytical method used to quantify metabolites in biological matrices for research or clinical purposes, thorough validation is required to ensure the reliability and accuracy of the results. ajpp.inijper.org Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters, often defined by guidelines from the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). insights.biorjptonline.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other metabolites, endogenous compounds, or matrix components. insights.bio For HPLC-ED, this is demonstrated by showing that no interfering peaks are present at the retention time of the analyte in blank matrix samples. ajpp.in

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing samples with known concentrations of the analyte, and the correlation coefficient (R²) should ideally be close to 0.999. ajpp.in

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank biological matrix and the percentage recovered is calculated. insights.bio

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (e.g., intra-day and inter-day precision). insights.bio

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The validation process ensures that the chosen analytical methodology, whether HPLC-ED or GC/MS, produces dependable data for understanding the role of this compound in metabolic pathways.

Table 3: Typical Method Validation Parameters and Acceptance Criteria (ICH Guidelines)

| Validation Parameter | Description | Common Acceptance Criteria |

| Linearity (R²) | Correlation coefficient of the calibration curve | ≥ 0.999 |

| Accuracy (% Recovery) | Percentage of true concentration measured | 98-102% |

| Precision (% RSD) | Relative Standard Deviation of replicate measurements | ≤ 2% |

| Specificity | No interference at the analyte's retention time | Peak purity and resolution > 2 |

| LOD | Signal-to-Noise Ratio | ~3:1 |

| LOQ | Signal-to-Noise Ratio | ~10:1 |

Future Research Avenues on N Acetyl S 2,5 Dihydroxyphenyl Cysteine

Unexplored Metabolic Fates and Downstream Conjugates

The established metabolic pathway for many xenobiotics involves initial detoxification via glutathione (B108866) conjugation, followed by enzymatic processing to yield a mercapturic acid, which is then excreted. For benzene (B151609), phenol (B47542), and hydroquinone (B1673460), this pathway leads to the formation of N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine. However, the metabolic journey may not terminate at this stage. The presence of two hydroxyl groups on the phenyl ring of the molecule opens the possibility for further phase II conjugation reactions.

Future research should systematically investigate whether this compound undergoes subsequent metabolic transformations before excretion. Potential downstream conjugates that warrant investigation include:

Glucuronidation: The hydroxyl groups could be targets for UDP-glucuronosyltransferases (UGTs), leading to the formation of one or more glucuronide conjugates.

Sulfation: Sulfotransferases (SULTs) could catalyze the addition of a sulfonate group to the hydroxyl moieties, resulting in sulfated conjugates.

Methylation: Catechol-O-methyltransferase (COMT) could potentially methylate one of the hydroxyl groups.

Identifying and quantifying these potential downstream metabolites in urine would provide a more complete picture of the metabolic disposition of toxic aromatic compounds. This knowledge is crucial for developing a comprehensive "mercapturomic" profile, which encompasses the full spectrum of metabolites in the mercapturic acid pathway. Uncovering these subsequent metabolic steps would refine our understanding of the detoxification process and could reveal previously uncharacterized end-products.

Comparative Metabolomics of Aromatic Compound Exposure Across Biological Systems

Significant differences in toxicant metabolism can exist between species, which has profound implications for toxicological risk assessment when extrapolating data from animal models to humans. Future research should employ comparative metabolomics to analyze the profile of this compound and related metabolites across various biological systems after exposure to parent compounds like benzene.

A recent study in Atlantic haddock exposed to polycyclic aromatic hydrocarbons (PAHs) identified novel metabolites of the mercapturic acid pathway, highlighting that this detoxification route is relevant in aquatic species and can produce unique metabolic fingerprints. This underscores the need for broader comparative studies.

Table 1: Proposed Comparative Metabolomics Studies

| Comparison Group | Research Question | Potential Impact |

| Rodents vs. Humans | Do the relative proportions of this compound and its potential downstream conjugates (glucuronides, sulfates) differ between rats and humans exposed to benzene? | Improved accuracy of human health risk assessments based on rodent toxicology data. |

| In Vitro vs. In Vivo Models | How well do in vitro models (e.g., liver microsomes, cell lines) predict the in vivo formation of this compound and other mercapturates? | Validation of high-throughput in vitro screening methods for chemical toxicity testing. |

| Different Fish Species | Following exposure to aromatic hydrocarbons, is this compound a common metabolite across different fish species, or are there species-specific pathways? | Enhanced environmental monitoring and understanding of pollutant impact on aquatic ecosystems. |

| Zebrafish Embryos | Can the fully functional mercapturic acid pathway in zebrafish cell lines be used as a model to study the metabolism of hydroquinone and the formation of its conjugates? | Development of alternative, high-throughput models for developmental toxicology and chemical hazard assessment. |

These studies would illuminate species-specific differences in the bioactivation and detoxification of aromatic compounds, leading to more refined models for assessing chemical exposure and risk.

Development of Novel High-Throughput Analytical Techniques for Aryl Mercapturic Acids

The measurement of urinary mercapturic acids is a cornerstone of human biomonitoring for assessing internal exposure to environmental and occupational toxicants. Historically, analytical methods often focused on single or small groups of analytes, which can be time-consuming and expensive for large-scale studies.

The future in this area lies in the continued development and refinement of high-throughput analytical methods capable of simultaneously quantifying a wide array of aryl mercapturic acids, including this compound. Key avenues for research include:

Multiplexed LC-MS/MS Assays: Expanding on existing methods that can measure up to 18 different mercapturic acids in a single run, new assays could incorporate a broader range of aryl mercapturates. This involves optimizing chromatographic separation and mass spectrometric detection for a diverse set of compounds.

Simplified Sample Preparation: Research into minimal and automated sample cleanup procedures is crucial to accelerate the analytical workflow, reduce costs, and increase sample throughput for large epidemiological studies.

High-Resolution Mass Spectrometry (HRMS): The application of techniques like quadrupole-orbitrap HRMS can aid in the discovery of novel or unexpected metabolites, such as isomers of known mercapturic acids, providing deeper insights into metabolic pathways.

Chiral Separation Techniques: Developing methods using high-performance liquid chromatography (HPLC) with chiral stationary phases could be important for resolving enantiomers of certain mercapturic acids, which may have different biological activities or metabolic fates.

The goal is to create robust, sensitive, and cost-efficient analytical platforms that can be readily deployed in clinical and environmental laboratories to process thousands of samples, thereby enhancing our ability to monitor population-level exposures to hazardous aromatic compounds.

Investigating Potential Biological Activities beyond Detoxication (e.g., reducing agent role)

While this compound is primarily considered an excretory end-product of detoxification, its chemical structure suggests it may possess biological activities of its own. The molecule is a hybrid of a hydroquinone and N-acetylcysteine (NAC), both of which are redox-active.

NAC is a well-known antioxidant that can act as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant. NAC's sulfhydryl group can also directly scavenge reactive oxygen species and reduce disulfide bonds in proteins. The hydroquinone moiety can participate in redox cycling, potentially acting as either an antioxidant or a pro-oxidant depending on the cellular environment.

Future research should explore whether this compound is merely an inert metabolite or if it exerts biological effects. Key questions to investigate include:

Redox Properties: Does this compound act as a reducing agent, capable of scavenging free radicals or regenerating other antioxidants?

Interaction with Signaling Pathways: Could it modulate redox-sensitive cell signaling pathways, similar to how NAC can influence pathways involving NF-κB?

Enzyme Inhibition/Induction: Does it interact with or modulate the activity of enzymes involved in xenobiotic metabolism or the antioxidant response?

Cellular Uptake and Distribution: To exert any biological effect, the compound would need to enter cells. Investigating its potential to cross cell membranes is a critical first step.

Investigating these potential activities would challenge the assumption that mercapturic acids are simply detoxification end-products and could reveal novel biological roles for metabolites of toxic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.